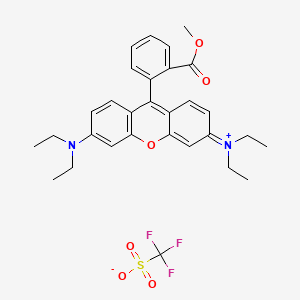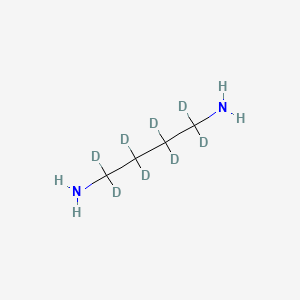
1,4-Butane-D8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butane-D8-diamine, also known as Putrescine-d8, is a labelled isotope of 1,4-Diaminobutane . It has a linear formula of NH2(CD2)4NH2 · 2HCl . The molecular weight is 169.12 and it is a solid in form .
Molecular Structure Analysis
The molecular structure of 1,4-Butane-D8-diamine is represented by the SMILES string Cl.Cl.[2H]C([2H])(N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N . The InChI representation is 1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; .
Physical And Chemical Properties Analysis
1,4-Butane-D8-diamine is a solid with a melting point of 280 °C (dec.) (lit.) .
Scientific Research Applications
Atmospheric Chemistry : Elm et al. (2016) explored the molecular interactions between butane-1,4-diamine and sulfuric acid, indicating potential significance in the formation of new atmospheric particles. This study highlighted that butane-1,4-diamine could stabilize sulfuric acid clusters efficiently, suggesting a key role in atmospheric processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Material Science : Born and Hespe (1985) analyzed the crystallographic properties of bis-urea from diphenyl methane-4-isocyanate and 1,4-butane diamine, providing insights into the physical crosslinking of amine-extended polyurethane urea elastomers. This research contributes to understanding the structural characteristics of polyurethane materials (Born & Hespe, 1985).
Coordination Chemistry and Magnetism : Du et al. (2006) synthesized a novel butane-1,4-diamine-bridged copper(II) compound, demonstrating a two-dimensional square network structure. This study offers insights into the design of metal-organic frameworks and their magnetic properties (Du, Wei, He, Han, & Dong, 2006).
Pharmaceuticals and Medicinal Chemistry : Lim et al. (2004) discovered that N-acridin-9-yl-butane-1,4-diamines were high-affinity ligands of the alpha2delta subunit of voltage-gated calcium channels. This research has implications for the development of new pharmaceuticals for treating conditions related to calcium channel activity (Lim et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Butane-D8-diamine, also known as Putrescine-d8 dihydrochloride , is a deuterated version of putrescine. Putrescine is a polyamine that plays a crucial role in cell growth and proliferation . It interacts with various intracellular targets, including DNA, RNA, and proteins, to regulate cellular functions .
Mode of Action
It is known that putrescine, the non-deuterated counterpart, interacts with its targets primarily through ionic interactions due to its positive charge . It can bind to negatively charged molecules such as DNA and RNA, influencing their structure and function .
Biochemical Pathways
Putrescine is involved in several biochemical pathways. It is synthesized from arginine via two different pathways . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) . Putrescine is also a precursor for the synthesis of other polyamines, such as spermidine and spermine . These polyamines are essential for various biological processes, including DNA stabilization, protein synthesis, and cell growth .
Pharmacokinetics
It is known that polyamines like putrescine are rapidly absorbed and distributed throughout the body . They can cross cell membranes through both passive diffusion and active transport . The metabolism of polyamines involves acetylation, oxidation, and conversion to other polyamines .
Result of Action
The action of 1,4-Butane-D8-diamine at the molecular and cellular level is likely to be similar to that of putrescine. It can influence gene expression, protein synthesis, and cell proliferation . Its role in cell growth and proliferation makes it crucial for various physiological processes, including tissue regeneration and wound healing .
Action Environment
The action of 1,4-Butane-D8-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the molecule and hence its interaction with targets . Additionally, the presence of other polyamines or polyamine-metabolizing enzymes can also influence its action .
properties
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butane-D8-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
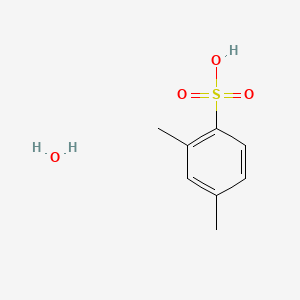
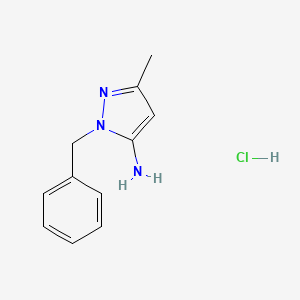
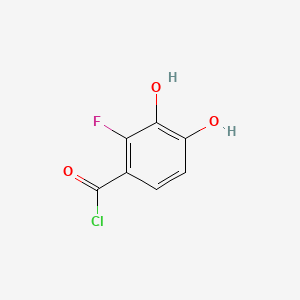
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
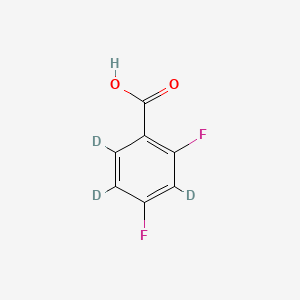
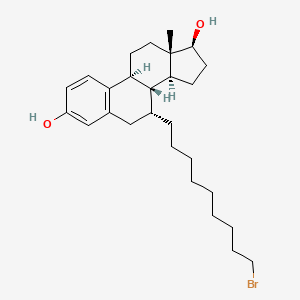

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
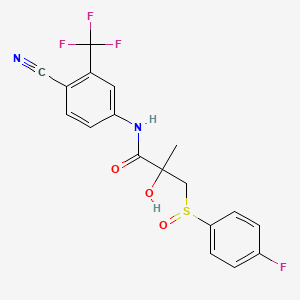
![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
